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Abstract
DH-376 is a potent, selective, and covalent inhibitor of diacylglycerol lipases α and β (DAGLα

and DAGLβ), key enzymes in the endocannabinoid signaling pathway responsible for the

biosynthesis of 2-arachidonoylglycerol (2-AG). This document provides a comprehensive

overview of the physicochemical properties, mechanism of action, and experimental protocols

related to DH-376, serving as a technical guide for researchers in pharmacology and drug

development.

Physicochemical Properties
DH-376 is a synthetic small molecule belonging to the 1,2,3-triazole urea class of inhibitors.[1]

Its key physicochemical characteristics are summarized in the table below.
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Property Value Source

IUPAC Name

N-(4-(4-(hexyloxy)phenyl)-1H-

1,2,3-triazol-1-yl)-N'-(prop-2-

yn-1-yl)urea

IUPHAR/BPS Guide to

PHARMACOLOGY

CAS Number 1848233-57-7 MedChemExpress

Molecular Formula C22H25N5O2
IUPHAR/BPS Guide to

PHARMACOLOGY

Molecular Weight 542.21 g/mol [2]

XLogP 6.16 [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 6 [2]

Rotatable Bonds 9 [2]

Mechanism of Action and Biological Activity
DH-376 functions as a potent inhibitor of both DAGLα and DAGLβ.[3] The primary mechanism

of action is the covalent modification of the active site serine of the DAGL enzymes, leading to

their irreversible inhibition.[3] By blocking DAGL activity, DH-376 prevents the hydrolysis of

diacylglycerol (DAG) into the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] This leads to

a significant reduction in the levels of 2-AG and downstream signaling molecules, such as

prostaglandins, thereby modulating the endocannabinoid system.[3][4]

Signaling Pathway
The following diagram illustrates the role of DAGL in the endocannabinoid pathway and the

inhibitory effect of DH-376.
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Caption: Inhibition of 2-AG biosynthesis by DH-376.

In Vitro and In Vivo Activity
DH-376 exhibits high potency against DAGL enzymes. The inhibitory concentrations (IC50)

have been determined in various assays.

Target IC50 Value Assay Condition Source

Human DAGLα
6 nM (95% CI: 5–9

nM)

Natural substrate

assay with membrane

lysates from HEK293T

cells expressing

recombinant human

DAGLα

[3]

Mouse DAGLβ 3-8 nM

Natural substrate

assay with membrane

lysates from HEK293T

cells expressing

recombinant mouse

DAGLβ

[3]

ABHD6 (off-target) pIC50 = 8.6 Not specified [5]

In vivo studies in mice have demonstrated that DH-376 can cross the blood-brain barrier and

engage with its targets in the central nervous system. Administration of DH-376 leads to a rapid

and significant reduction of 2-AG and other lipid signaling molecules in the brain.[3][4]
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Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of research

findings. The following sections provide an overview of the key methodologies used in the

study of DH-376.

Synthesis and Characterization of DH-376
The synthesis of DH-376 is detailed in the supporting information of Ogasawara et al., PNAS

(2016). The general procedure involves a multi-step synthesis culminating in the formation of

the 1,2,3-triazole urea structure. Characterization is typically performed using standard

analytical techniques.

Experimental Workflow for Synthesis and Characterization:

Starting Materials

Multi-step Organic Synthesis

Purification
(e.g., Column Chromatography)

DH-376

Characterization

1H and 13C NMR Mass Spectrometry (MS) Purity Analysis (e.g., HPLC)
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Caption: General workflow for the synthesis and characterization of DH-376.

Note: For the detailed, step-by-step synthesis protocol, including reagents, reaction conditions,

and purification methods, please refer to the Supporting Information of Ogasawara et al.,

PNAS, 2016, vol. 113, no. 1, pp. 26-33.

Diacylglycerol Lipase (DAGL) Activity Assay
The potency of DH-376 as a DAGL inhibitor is determined using an enzyme activity assay. A

common method is a real-time, fluorescence-based natural substrate assay.

Principle: The assay measures the conversion of a natural DAGL substrate, such as 1-stearoyl-

2-arachidonoyl-sn-glycerol (SAG), to 2-AG by DAGL enzymes present in cell lysates. The

amount of product formed over time is quantified, and the inhibition by DH-376 is determined

by measuring the reduction in product formation at various inhibitor concentrations.

General Protocol Outline:

Preparation of Reagents:

HEK293T cells are transfected to express recombinant human DAGLα or mouse DAGLβ.

Cell membrane lysates are prepared.

A stock solution of DH-376 in a suitable solvent (e.g., DMSO) is prepared and serially

diluted.

The natural substrate (e.g., SAG) is prepared.

Assay Procedure:

The cell membrane lysates are pre-incubated with varying concentrations of DH-376 or

vehicle control.

The enzymatic reaction is initiated by the addition of the substrate.
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The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of 2-AG produced is quantified, often using liquid

chromatography-mass spectrometry (LC-MS).

Data Analysis:

The percentage of inhibition at each DH-376 concentration is calculated relative to the

vehicle control.

The IC50 value is determined by fitting the concentration-response data to a suitable

sigmoidal dose-response curve.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of

inhibitors like DH-376 in a complex biological sample, such as a brain proteome.

Principle: ABPP utilizes activity-based probes (ABPs) that are reactive small molecules

designed to covalently bind to the active site of a specific class of enzymes. For serine

hydrolases like DAGL, fluorophosphonate (FP)-based probes are often used. By competing

with the ABP for binding to the active site, an inhibitor's potency and selectivity can be

determined.

General Protocol Outline for Competitive ABPP:

Sample Preparation:

Brain tissue or cells are homogenized to prepare a proteome lysate.

Inhibitor Incubation:

The proteome is incubated with varying concentrations of DH-376 to allow for target

engagement.

Probe Labeling:
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An activity-based probe (e.g., a fluorescently tagged or biotinylated FP probe) is added to

the mixture. The probe will label the active serine hydrolases that have not been inhibited

by DH-376.

Analysis:

Gel-based analysis: The labeled proteins are separated by SDS-PAGE, and the in-gel

fluorescence is visualized. A decrease in the fluorescence of a specific protein band in the

presence of DH-376 indicates inhibition.

Mass spectrometry-based analysis (for biotinylated probes): The probe-labeled proteins

are enriched (e.g., using streptavidin beads) and then identified and quantified by LC-

MS/MS. This allows for a proteome-wide assessment of the inhibitor's selectivity.

Conclusion
DH-376 is a valuable chemical probe for studying the biological functions of diacylglycerol

lipases and the broader endocannabinoid system. Its high potency and suitability for in vivo

studies make it an important tool for investigating the therapeutic potential of DAGL inhibition in

various pathological conditions, including neuroinflammation and metabolic disorders. The

experimental protocols outlined in this document provide a foundation for researchers to utilize

DH-376 in their studies. For detailed, step-by-step instructions, it is essential to consult the

primary literature cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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